D-[2-13C]gulose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i5+1 |
InChI Key |
WQZGKKKJIJFFOK-ZLEJGIMHSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([13C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for D 2 13c Gulose
Chemical Synthesis Pathways for Stereoselective Introduction of ¹³C at C-2
Chemical synthesis offers a versatile platform for the introduction of isotopic labels into complex molecules like D-gulose. The stereoselective construction of the D-gulose backbone with a ¹³C atom at the C-2 position necessitates a multi-step approach involving careful selection of precursors, strategic use of protecting groups, and controlled epimerization or isomerization reactions.
Precursor Derivatization and Anomeric Control in Gulose Synthesis
A common strategy for the synthesis of ¹³C-labeled sugars involves the elongation of a shorter carbohydrate chain. The Kiliani-Fischer synthesis is a classical method for extending an aldose by one carbon atom. researchgate.netfrontiersin.orgasm.org This reaction proceeds via the formation of a cyanohydrin, which can be generated using a ¹³C-labeled cyanide source, such as K¹³CN or Na¹³CN, to introduce the isotopic label at the C-2 position of the resulting hexose (B10828440).
For the synthesis of D-[2-¹³C]gulose, a suitable precursor would be the five-carbon sugar, D-xylose. The reaction of D-xylose with K¹³CN would generate two epimeric cyanohydrins at the new C-2 center. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, would yield a mixture of D-[2-¹³C]gulose and its C-2 epimer, D-[2-¹³C]idose.
Table 1: Key Steps in the Kiliani-Fischer Synthesis for D-[2-¹³C]gulose
| Step | Description | Reagents | Product(s) |
| 1 | Cyanohydrin Formation | D-Xylose, K¹³CN | Epimeric mixture of D-gulo-[2-¹³C]nitrile and D-ido-[2-¹³C]nitrile |
| 2 | Hydrolysis | H₂O, H⁺ or OH⁻ | Epimeric mixture of D-gulonic-[2-¹³C]acid and D-idonic-[2-¹³C]acid |
| 3 | Lactonization | Heat | Epimeric mixture of D-gulono-[2-¹³C]-1,4-lactone and D-idono-[2-¹³C]-1,4-lactone |
| 4 | Reduction | Na(Hg), H₂O or NaBH₄ | D-[2-¹³C]gulose and D-[2-¹³C]idose |
Anomeric control during glycosylation is another critical aspect of carbohydrate synthesis. While not directly involved in the introduction of the C-2 label in the Kiliani-Fischer approach, controlling the anomeric configuration is crucial when derivatizing the final product or using it in the synthesis of larger glycoconjugates. The stereochemical outcome of glycosylation reactions is influenced by various factors, including the nature of the protecting groups, the solvent, and the reaction conditions. nih.govresearchgate.netnih.gov
Protective Group Strategies for Regioselective Labeling
The use of protecting groups is fundamental in carbohydrate chemistry to mask reactive hydroxyl groups and direct reactions to specific positions. researchgate.net For the regioselective introduction of a ¹³C label at the C-2 position, a strategy could involve the use of a precursor where all hydroxyl groups except the one at C-2 (or a group that will become C-2) are protected.
A plausible, though complex, synthetic route could start from a suitably protected D-glucose derivative. For instance, selective protection of the hydroxyl groups at C-1, C-3, C-4, and C-6 would leave the C-2 hydroxyl group available for modification. Oxidation of the C-2 hydroxyl to a ketone, followed by reaction with a ¹³C-labeled Wittig reagent (e.g., ¹³CH₃PPh₃Br) or a similar one-carbon nucleophile, could introduce the ¹³C label. Subsequent stereoselective reduction of the newly formed double bond and deprotection would be required to yield D-[2-¹³C]gulose. However, achieving the correct stereochemistry at C-2, C-3, and C-4 to obtain the gulose configuration is a significant synthetic hurdle.
Table 2: Common Protecting Groups in Carbohydrate Synthesis and Their Applications
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Typical Application |
| Benzyl (B1604629) ether | Bn | Stable to acid and base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Protection of hydroxyl groups |
| Acetyl ester | Ac | Stable to acid | Basic hydrolysis (e.g., NaOMe in MeOH) | Protection of hydroxyl groups |
| Isopropylidene acetal | - | Stable to base | Acidic hydrolysis (e.g., aq. AcOH) | Protection of cis-diols |
| Silyl ethers (e.g., TBDMS) | TBDMS | Stable to base | Fluoride ions (e.g., TBAF) | Protection of hydroxyl groups |
The choice of protecting groups is critical as they can influence the reactivity and stereochemical outcome of subsequent reactions. researchgate.net For instance, participating protecting groups at C-2, such as acetyl or benzoyl groups, can direct the formation of 1,2-trans glycosidic bonds. Conversely, non-participating groups like benzyl ethers are often used to favor the formation of 1,2-cis linkages.
Epimerization and Isomerization Routes to D-Gulose Configuration with C-2 Labeling
Epimerization at a specific carbon center offers a more direct approach to obtaining the desired stereochemistry. Starting from a more readily available hexose with a ¹³C label at the C-2 position, such as D-[2-¹³C]glucose or D-[2-¹³C]mannose, a targeted epimerization could yield D-[2-¹³C]gulose.
One potential strategy involves the oxidation of the hydroxyl group at C-3 of a protected D-[2-¹³C]glucose derivative to a ketone, followed by stereoselective reduction. The choice of reducing agent is crucial to control the stereochemistry of the newly formed hydroxyl group, aiming for the axial orientation characteristic of D-gulose at the C-3 position.
Alternatively, base-catalyzed epimerization can be employed. While often leading to a mixture of products, under specific conditions, it might be possible to favor the formation of the thermodynamically less stable epimer. For example, the isomerization of D-glucose to D- and L-sorbose has been demonstrated using a strong base resin. acs.org A similar principle could be explored for the conversion of a suitable C-2 labeled precursor to D-gulose.
Chemoenzymatic and Biocatalytic Approaches for D-[2-¹³C]gulose Production
Chemoenzymatic and biocatalytic methods provide highly selective and environmentally benign alternatives to traditional chemical synthesis. The use of enzymes can overcome many of the challenges associated with stereocontrol in carbohydrate chemistry.
Enzymatic Conversion from Labeled Precursors (e.g., D-[2-¹³C]glucose, D-[2-¹³C]fructose)
The "Izumoring" strategy, a concept developed for the systematic production of rare sugars, utilizes a series of isomerases and epimerases to convert abundant monosaccharides into their rarer counterparts. nih.gov A plausible enzymatic pathway for the synthesis of D-[2-¹³C]gulose could start with the readily available D-[2-¹³C]fructose.
A potential multi-enzyme cascade could be:
Epimerization at C-3: D-[2-¹³C]fructose can be converted to D-[2-¹³C]psicose (also known as D-allulose) using a D-tagatose 3-epimerase (DTEase) or a D-psicose 3-epimerase (DPEase). researchgate.netfrontiersin.orgnih.govsemanticscholar.orgresearchgate.netnih.gov These enzymes catalyze the reversible epimerization at the C-3 position of ketoses.
Conversion to D-Gulose: A key enzyme in the synthesis of D-gulose is L-rhamnose isomerase. This enzyme has been shown to catalyze the isomerization of D-sorbose to D-gulose. nih.gov Therefore, a preceding enzymatic step to convert D-[2-¹³C]psicose to D-[2-¹³C]sorbose would be necessary. D-tagatose 3-epimerase can also catalyze the conversion of D-tagatose to D-sorbose. nih.gov
Table 3: Potential Enzymatic Pathway for D-[2-¹³C]gulose Synthesis
| Step | Reaction | Enzyme | Labeled Substrate | Labeled Product |
| 1 | Isomerization | Glucose Isomerase | D-[2-¹³C]glucose | D-[2-¹³C]fructose |
| 2 | Epimerization | D-Tagatose 3-Epimerase | D-[2-¹³C]fructose | D-[2-¹³C]psicose |
| 3 | Isomerization | (Hypothetical) | D-[2-¹³C]psicose | D-[2-¹³C]sorbose |
| 4 | Isomerization | L-Rhamnose Isomerase | D-[2-¹³C]sorbose | D-[2-¹³C]gulose |
This multi-enzyme, one-pot synthesis approach has the advantage of high stereoselectivity, avoiding the need for complex protecting group manipulations and the separation of epimeric mixtures.
Biocatalyst Selection and Engineering for Gulose Stereochemistry
The success of a chemoenzymatic approach hinges on the selection of highly active and stable biocatalysts. While wild-type enzymes can be effective, their substrate specificity, activity, and stability may not be optimal for industrial-scale production.
Enzyme engineering, through rational design or directed evolution, can be employed to improve the properties of these biocatalysts. morressier.comtudelft.nlyoutube.com For instance, the thermostability of L-rhamnose isomerase has been enhanced through computational redesign, making it a more robust catalyst for D-allose synthesis, a process that shares similarities with D-gulose production. acs.org Similar strategies could be applied to engineer L-rhamnose isomerase for improved activity and selectivity towards the conversion of D-sorbose to D-gulose.
Furthermore, the discovery of novel enzymes from diverse microbial sources continues to expand the biocatalytic toolbox. Screening for microorganisms that can efficiently perform the desired transformations is a crucial first step. Once a promising enzyme is identified, its gene can be cloned and overexpressed in a suitable host, such as E. coli, to enable large-scale production of the biocatalyst. nih.gov
The development of whole-cell biocatalysts, where the necessary enzymes are expressed within a single microorganism, can further streamline the production process by eliminating the need for enzyme purification. nih.gov This approach has been successfully demonstrated for the fermentative synthesis of D-allose from D-glucose. nih.gov A similar engineered microbial cell factory could potentially be developed for the production of D-[2-¹³C]gulose from a labeled precursor.
Advanced Purification and Analytical Validation of D-[2-13C]gulose Purity and Isotopic Enrichment
The synthesis of isotopically labeled compounds such as D-[2-¹³C]gulose invariably produces a mixture containing the desired product, unlabeled precursors, structural isomers, and potentially side-products from the synthetic route. Therefore, rigorous purification and subsequent analytical validation are critical steps to ensure the final product's chemical purity, confirm the specific position of the isotopic label, and accurately quantify the level of ¹³C enrichment. This validation is essential for the reliability of studies that utilize this labeled compound, such as in metabolic flux analysis and mechanistic studies. nih.govfda.gov
High-Resolution Chromatographic Techniques for Isomer Separation (e.g., HPLC, GC)
The separation of D-[2-¹³C]gulose from other monosaccharides, particularly its isomers, presents a significant challenge due to their nearly identical physical and chemical properties. nih.gov High-resolution chromatographic techniques are indispensable for achieving the high degree of purity required for research applications. creative-biolabs.comshimadzu.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of carbohydrates. shimadzu.com Various HPLC modes can be employed to separate sugar isomers based on different chemical principles. shimadzu.com
Partition (Normal-Phase) Chromatography: This method is effective for separating monosaccharides and oligosaccharides. Aminopropyl-bonded silica (B1680970) columns are commonly used with a mobile phase consisting of an acetonitrile (B52724) and water mixture. The separation is based on the partitioning of the sugars between the stationary phase and the mobile phase. shimadzu.com
Ligand Exchange Chromatography: This technique utilizes columns packed with a sulfonated polystyrene gel loaded with metal counterions (e.g., Ca²⁺, Pb²⁺). Separation occurs based on the differential formation of complexes between the sugar's hydroxyl groups and the metal ions. shimadzu.com
Borate (B1201080) Complex Anion Exchange Chromatography: Sugars form negatively charged complexes with borate ions. These complexes can then be separated using anion exchange chromatography, which is particularly effective for separating monosaccharides. shimadzu.com
Gas Chromatography (GC): GC offers very high resolution for the analysis of monosaccharides. nih.govresearchgate.net However, due to the low volatility of carbohydrates, a derivatization step is mandatory before analysis. nih.gov Common derivatization methods include trimethylsilylation or peracetylation, which convert the polar hydroxyl groups into more volatile ethers or esters. masonaco.org The resulting derivatives can be separated on capillary GC columns and detected with high sensitivity using a flame ionization detector (FID) or, for definitive identification, a mass spectrometer (GC-MS). creative-biolabs.comnih.gov It is important to note that derivatized sugars can exist as multiple anomeric isomers, which may result in several chromatographic peaks for a single compound. masonaco.org
| Technique | Principle of Separation | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Key Advantages | Considerations |
|---|---|---|---|---|---|
| HPLC (Partition) | Partitioning between polar stationary phase and less polar mobile phase | Aminopropyl-bonded silica | Acetonitrile/Water gradient | Good for separating mono- and oligosaccharides; non-destructive. shimadzu.com | Resolution of close isomers can be challenging. |
| HPLC (Ligand Exchange) | Complex formation with metal counterions | Sulfonated polystyrene gel with Ca²⁺ or Pb²⁺ | Water | Effective for common monosaccharides. shimadzu.com | Column temperature is a critical parameter. |
| GC | Partitioning between stationary phase and carrier gas based on volatility and polarity | Capillary columns (e.g., CBJ-5) | Nitrogen, Helium | Very high resolution and sensitivity. nih.govresearchgate.net | Requires chemical derivatization; can produce multiple peaks from anomers. masonaco.org |
Quantitative Spectroscopic Methods for Confirming Isotopic Purity and Labeling Position (e.g., specific 13C-NMR pulse sequences, high-resolution mass spectrometry variants)
Following purification, advanced spectroscopic methods are required to confirm the successful incorporation of the ¹³C isotope at the C-2 position and to quantify the enrichment level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for determining molecular structure and isotopic labeling. nih.gov While ¹H NMR provides structural information, ¹³C NMR is particularly crucial for isotopic analysis.
Quantitative ¹³C NMR: By acquiring ¹³C NMR spectra under specific quantitative conditions (e.g., using long relaxation delays and proton decoupling), the relative intensities of the signals can be used to determine the isotopic enrichment at each carbon position. nih.gov The signal corresponding to C-2 in D-[2-¹³C]gulose will show a significantly enhanced intensity compared to the signals from the other carbon atoms, which are at natural abundance (approximately 1.1%).
Specific Pulse Sequences: More advanced NMR experiments can provide even greater detail. For instance, isotope-edited pulse sequences like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can filter the NMR spectra to show only signals from molecules containing the ¹³C isotope, allowing for unambiguous identification and accurate quantification even in complex mixtures. nih.govacs.org Heteronuclear multiple-bond correlation (HMBC) or heteronuclear single-quantum coherence (HSQC) experiments can confirm the connectivity around the labeled carbon, verifying its position at C-2.
High-Resolution Mass Spectrometry (HRMS): HRMS is an essential tool for determining the isotopic composition of molecules with high precision and accuracy. acs.org Instruments like Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the resolving power necessary to distinguish between ions of very similar mass. nih.gov
For D-[2-¹³C]gulose, HRMS can readily differentiate the labeled molecule from its unlabeled counterpart. The unlabeled D-gulose (C₆H₁₂O₆) has a specific monoisotopic mass. The D-[2-¹³C]gulose molecule, containing one ¹³C and five ¹²C atoms, will have a distinct mass approximately 1.00335 Da higher. By analyzing the mass spectrum, the relative abundance of the ion corresponding to the labeled molecule versus the unlabeled molecule can be precisely measured, providing a direct calculation of the isotopic enrichment. nih.gov Furthermore, fragmentation analysis (MS/MS) can be used to confirm the location of the label. By inducing fragmentation of the parent ion, the resulting fragment ions can be analyzed; only those fragments containing the C-2 carbon will show the mass shift associated with the ¹³C label, thus confirming the labeling position. researchgate.net
| Method | Information Obtained | Principle | Key Advantages | Example Application |
|---|---|---|---|---|
| Quantitative ¹³C-NMR | Isotopic enrichment at each carbon position. nih.gov | Measures the resonance of ¹³C nuclei; signal intensity is proportional to concentration under quantitative conditions. | Provides position-specific enrichment data; non-destructive. nih.gov | Comparing the integrated intensity of the C-2 signal to other carbon signals. |
| Isotope-Edited NMR (e.g., ITOCSY) | Filters spectra to isolate signals from ¹³C-containing molecules. acs.org | Uses specific radiofrequency pulses to selectively observe protons attached to ¹³C atoms. | Simplifies complex spectra; highly accurate for quantification. nih.gov | Generating a separate spectrum for D-[2-¹³C]gulose, free from interference from unlabeled species. |
| High-Resolution Mass Spectrometry (HRMS) | Overall isotopic enrichment; confirmation of mass. acs.org | Measures the mass-to-charge ratio of ions with very high accuracy, resolving isotopologues. nih.gov | High sensitivity; provides accurate mass and isotopic distribution. nih.gov | Measuring the abundance ratio of the M+1 ion (labeled) to the M+0 ion (unlabeled). |
| Tandem Mass Spectrometry (MS/MS) | Positional confirmation of the isotopic label. | Induces fragmentation of a selected parent ion and analyzes the masses of the resulting fragment ions. | Provides structural information and confirms the location of the label within the molecule. researchgate.net | Fragmenting the D-[2-¹³C]gulose ion and observing which fragments retain the +1 mass shift. |
Applications of D 2 13c Gulose in Advanced Metabolic Pathway Elucidation
Tracing Gulose-Specific Metabolic Fluxes and Interconversions
Metabolic flux analysis using isotopically labeled substrates is a cornerstone for understanding the dynamic operation of metabolic networks. nih.govd-nb.info By introducing D-[2-13C]gulose into a biological system, researchers can monitor the incorporation of the ¹³C label into various downstream metabolites. This allows for the quantification of the flow of carbon from gulose into and through central metabolic pathways.
Assessment of Gulose Incorporation into Glycolytic Intermediates
Glycolysis is a fundamental metabolic pathway that breaks down six-carbon sugars into pyruvate (B1213749). sapientia.rowikipedia.org The entry of gulose into glycolysis would likely proceed through its conversion to a glycolytic intermediate, such as fructose-6-phosphate (B1210287) or fructose-1,6-bisphosphate. The use of this compound would allow for the precise determination of this entry point and the subsequent flow of the labeled carbon through the pathway.
If D-gulose is isomerized to a fructose (B13574) phosphate (B84403) intermediate, the ¹³C label at the C-2 position of gulose would be retained at the C-2 position of the fructose phosphate. As glycolysis proceeds, fructose-1,6-bisphosphate is cleaved into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The label would be found at the C-2 position of G3P. Subsequently, all downstream three-carbon intermediates, including pyruvate and lactate (B86563), would carry the ¹³C label at their C-2 position. The detection of [2-¹³C]pyruvate or [2-¹³C]lactate would serve as direct evidence of gulose catabolism via glycolysis.
Table 1: Theoretical Mass Isotopomer Distribution of Glycolytic Intermediates from this compound Metabolism
| Metabolite | Expected Labeled Position | Predominant Mass Isotopomer |
| Fructose-6-Phosphate | C-2 | M+1 |
| Fructose-1,6-Bisphosphate | C-2 | M+1 |
| Glyceraldehyde-3-Phosphate | C-2 | M+1 |
| 3-Phosphoglycerate | C-2 | M+1 |
| Phosphoenolpyruvate | C-2 | M+1 |
| Pyruvate | C-2 | M+1 |
| Lactate | C-2 | M+1 |
| This table presents a simplified, theoretical model assuming direct and complete conversion through the canonical glycolytic pathway. |
Analysis of the Pentose (B10789219) Phosphate Pathway Contributions to Gulose Metabolism
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide biosynthesis. csic.eslibretexts.org The PPP is particularly sensitive to the positional labeling of its substrate. The entry of a gulose-derived intermediate, such as fructose-6-phosphate, into the non-oxidative branch of the PPP would lead to a predictable scrambling of the ¹³C label.
If [2-¹³C]fructose-6-phosphate enters the non-oxidative PPP, the transketolase and transaldolase reactions would redistribute the label among various sugar phosphates. For instance, the transfer of a two-carbon unit from [2-¹³C]fructose-6-phosphate by transketolase would result in labeled acetyl-CoA if the pathway proceeds towards its formation. The specific labeling patterns in the pentose phosphates (like ribose-5-phosphate) and other intermediates would provide a quantitative measure of the flux of gulose-derived carbons through the non-oxidative PPP. This is critical for understanding how cells utilize gulose for anabolic processes versus energy production. researchgate.net
Investigation of Uronic Acid Pathway and Ascorbate (B8700270) Biosynthesis with this compound
The uronic acid pathway is responsible for the synthesis of glucuronic acid, a key component of proteoglycans and a substrate for detoxification reactions. muni.cz In some organisms, this pathway is also a route for the biosynthesis of ascorbic acid (Vitamin C). muni.cz L-gulose is a known intermediate in one of the proposed pathways for ascorbate biosynthesis in plants.
By supplying this compound, it may be possible to trace its conversion to L-gulose and subsequent incorporation into L-ascorbic acid. The ¹³C label at the C-2 position of D-gulose would be expected to be retained at the C-5 position of L-ascorbic acid if it proceeds through the known L-gulose pathway. This specific labeling pattern would provide definitive evidence for the activity of this pathway in a given biological system.
Table 2: Expected Labeling in Ascorbate Biosynthesis from this compound
| Precursor | Labeled Position | Product | Expected Labeled Position |
| This compound | C-2 | L-[5-13C]Ascorbic Acid | C-5 |
| This table is based on the known enzymatic steps of the L-gulose pathway for ascorbate biosynthesis. |
Elucidation of Novel Metabolic Pathways Involving Gulose
Isotope tracing is a powerful tool for discovering previously unknown metabolic pathways. nih.govacs.org Unexpected labeling patterns in metabolites after the administration of this compound can point towards novel catabolic or anabolic routes.
Discovery of Previously Uncharacterized Gulose Catabolic or Anabolic Routes
If the metabolism of this compound leads to labeling patterns in intermediates that cannot be explained by the canonical glycolytic, pentose phosphate, or uronic acid pathways, it would suggest the existence of alternative metabolic routes. For example, the appearance of ¹³C in unexpected positions of amino acids or fatty acids could indicate novel pathways connecting gulose metabolism to these biosynthetic routes. The identification of such novel pathways is crucial for a complete understanding of the metabolic potential of rare sugars. isotope.comshimadzu.com
Determination of Carbon Flow through Branch Points in Rare Sugar Metabolism
Metabolic networks are characterized by numerous branch points where a metabolite can be directed towards different fates. The relative flux through these branch points is tightly regulated and reflects the metabolic state of the cell. By analyzing the distribution of the ¹³C label from this compound among the products of a metabolic branch point, the relative activity of the diverging pathways can be determined. For instance, at the level of a gulose-6-phosphate intermediate, the distribution of the label between glycolytic products and PPP-derived molecules would reveal the partitioning of gulose metabolism between energy production and biosynthesis. This quantitative flux data is invaluable for metabolic engineering efforts and for understanding metabolic reprogramming in various physiological and pathological conditions. biorxiv.orgbiorxiv.org
This compound in Metabolic Compartmentation Studies
The study of metabolic compartmentation, the segregation of metabolic pathways and components within distinct subcellular or tissue environments, is critical for understanding cellular and organismal physiology. The use of isotopically labeled molecules, such as this compound, offers a powerful tool to trace the movement and transformation of this rare sugar across these compartments. By introducing a 13C label at a specific position, researchers can follow the carbon backbone of D-gulose as it is metabolized, providing insights into the location of enzymatic processes and the flow of metabolites between different organelles and organs.
Subcellular Localization of Gulose Turnover and Derivatization
The metabolic fate of D-gulose within a cell is determined by the subcellular location of the enzymes responsible for its conversion. While the metabolism of D-gulose is not as well-characterized as that of D-glucose, existing research suggests several potential pathways that would be localized to specific cellular compartments. The application of this compound allows for the precise tracking of the labeled carbon, enabling researchers to elucidate the primary sites of gulose metabolism.
Upon entering the cell, this compound is likely phosphorylated to D-gulose-6-phosphate. This initial step is expected to occur in the cytosol , where hexokinases, the enzymes responsible for phosphorylating hexoses, are predominantly located. The subsequent metabolic steps would determine the further subcellular journey of the 13C label.
One potential fate is its entry into the pentose phosphate pathway (PPP). If D-gulose-6-phosphate is converted to an intermediate of the PPP, the reactions would also primarily occur in the cytosol . The use of this compound would be instrumental in quantifying the flux through this pathway.
Another possibility is the conversion of D-gulose to other sugars, such as fructose or sorbose, which could then enter glycolysis. The enzymes for these transformations and for glycolysis are cytosolic. By analyzing the isotopic enrichment in glycolytic intermediates and products like lactate and pyruvate, the extent to which D-gulose contributes to cytosolic energy metabolism can be determined.
The mitochondrion is another key compartment. While D-gulose itself is not directly metabolized in the mitochondria, its metabolic products, such as pyruvate derived from cytosolic glycolysis, can be transported into the mitochondrial matrix. Once inside, the 13C-labeled pyruvate can enter the tricarboxylic acid (TCA) cycle. Analysis of the labeling patterns in TCA cycle intermediates, such as citrate (B86180) and malate, would reveal the contribution of D-gulose to mitochondrial oxidative metabolism. nih.govnih.gov
Research using 13C-labeled glucose has demonstrated the power of this approach in dissecting metabolic compartmentation between different cell types in the brain, such as neurons and glia. nih.gov A similar strategy with this compound could be employed in co-culture systems or in vivo to distinguish the metabolic roles of different cell populations in a tissue.
The table below illustrates the expected subcellular distribution of key metabolites derived from this compound, based on known metabolic pathways.
| Metabolite | Expected Primary Subcellular Location | Analytical Method for Detection | Potential Research Finding from 13C Label |
| D-gulose-6-phosphate | Cytosol | LC-MS/MS | Confirmation of cytosolic phosphorylation |
| 6-Phosphogluconate | Cytosol | GC-MS, LC-MS/MS | Quantifies entry into the Pentose Phosphate Pathway |
| Fructose-6-phosphate | Cytosol | GC-MS, LC-MS/MS | Indicates conversion and entry into glycolysis |
| Pyruvate | Cytosol, Mitochondria | GC-MS, LC-MS/MS | Measures flux from gulose to key metabolic branch point |
| Lactate | Cytosol | GC-MS, NMR | Quantifies anaerobic metabolism of gulose-derived carbon |
| Citrate | Mitochondria | GC-MS, LC-MS/MS | Traces entry of gulose-derived carbon into the TCA cycle |
Inter-Organ Flux Analysis of Gulose and Its Metabolites in Research Models
Understanding how organs and tissues cooperate to maintain metabolic homeostasis is a central goal of physiology. Inter-organ flux analysis using isotopic tracers provides a quantitative framework for mapping the metabolic exchange of nutrients and their byproducts in a whole-body context. nih.gov While specific studies on the inter-organ flux of D-gulose are not extensively documented, the principles established from studies with labeled glucose provide a clear roadmap for how this compound could be used in research models.
In a research model, such as a mouse or rat, a continuous infusion of this compound can be administered to achieve a metabolic steady state. By sampling arterial and venous blood across different organs (e.g., liver, kidney, brain, muscle), the net uptake or release of this compound and its labeled metabolites can be quantified. nih.gov
The liver is expected to be a primary site for the metabolism of rare sugars like D-gulose. Following administration, a significant uptake of this compound by the liver would be anticipated. Inside the liver, the labeled gulose could be converted into glucose (via gluconeogenesis), glycogen (B147801) for storage, or enter other metabolic pathways. The release of 13C-labeled glucose from the liver into the circulation would be a key indicator of this conversion.
The kidneys play a crucial role in filtering blood and reabsorbing essential molecules. Studies could investigate whether D-gulose is filtered by the glomerulus and subsequently reabsorbed by the tubules, or if it is secreted. Analysis of 13C enrichment in urine would provide data on the renal handling of gulose.
The brain has a high metabolic rate and is highly dependent on glucose. Investigating whether this compound or its metabolites can cross the blood-brain barrier and be utilized by neural cells would be a significant area of research. researchgate.net This could be assessed by measuring 13C enrichment in brain tissue extracts.
Skeletal muscle is a major site of glucose uptake and metabolism. The uptake of this compound by muscle tissue, especially during exercise, could be quantified to understand its potential as an energy source for muscle contraction.
The following table presents a hypothetical data set from an inter-organ flux study using this compound in a research model, illustrating the types of measurements that would be obtained.
| Organ | Arterial this compound (nmol/mL) | Venous this compound (nmol/mL) | Net Flux (nmol/min/g tissue) | Venous [13C]Glucose (nmol/mL) | Implied Metabolic Activity |
| Liver | 50.0 | 20.0 | -3.0 (Uptake) | 15.0 | High uptake and conversion to glucose |
| Kidney | 50.0 | 45.0 | -0.5 (Uptake) | 2.0 | Moderate uptake, potential for excretion |
| Brain | 50.0 | 49.5 | -0.05 (Uptake) | < 0.1 | Minimal uptake across the blood-brain barrier |
| Skeletal Muscle (Resting) | 50.0 | 48.0 | -0.2 (Uptake) | < 0.1 | Low uptake at rest |
These types of studies, powered by the specificity of this compound, would be invaluable in building a comprehensive picture of D-gulose metabolism at the whole-body level, revealing the intricate network of metabolic exchange between organs.
Structural and Mechanistic Investigations Utilizing D 2 13c Gulose
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with D-[2-¹³C]gulose
NMR spectroscopy is a premier analytical method for determining the structure and dynamics of molecules in solution. The presence of the ¹³C isotope in D-[2-¹³C]gulose significantly enhances the utility of NMR techniques.
High-Resolution ¹³C-NMR for Conformation and Linkage Analysis of Gulose-Containing Biomolecules
High-resolution ¹³C-NMR spectroscopy is invaluable for determining the three-dimensional structure (conformation) and the glycosidic linkages in carbohydrates. unimo.it The ¹³C chemical shift is highly sensitive to the local electronic environment, making it a superb reporter of stereochemical and conformational changes. unimo.it The introduction of a ¹³C label at a specific position, such as in D-[2-¹³C]gulose, simplifies spectral analysis and provides an unambiguous starting point for assigning resonances in more complex gulose-containing oligosaccharides and polysaccharides. researchgate.netdiva-portal.org
The position of the glycosidic linkage, which dictates the connectivity between sugar units, can also be definitively established. Glycosylation typically induces a significant downfield shift (4–10 ppm) for the carbon atom at the linkage position. unimo.it By observing the chemical shift of the C2 carbon of D-[2-¹³C]gulose, researchers can unequivocally determine if this position is involved in a glycosidic bond.
2D and 3D NMR Techniques (e.g., HSQC, HMBC, TOCSY) for Probing Gulose Derivatives and Glycoconjugates
Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for unraveling the complex spectra of biomolecules. iosrjournals.orgtandfonline.com The use of D-[2-¹³C]gulose provides a significant advantage in these experiments by serving as a specific spectral anchor.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. iosrjournals.org In a sample containing D-[2-¹³C]gulose, the strong, unambiguous signal from the H2-C2 pair provides a clear starting point for assigning the rest of the molecule's resonances. slu.senih.gov This is particularly useful in complex mixtures or large biomolecules where extensive signal overlap is common. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. iosrjournals.orgnih.gov This technique is crucial for identifying linkages between sugar residues and for connecting different spin systems within a molecule. For a D-[2-¹³C]gulose derivative, HMBC can reveal correlations from the H2 proton to neighboring carbons, and from nearby protons to the C2 carbon, thereby confirming the local structure and connectivity. tandfonline.comnih.gov
Total Correlation Spectroscopy (TOCSY): TOCSY experiments establish correlations between all protons within a coupled spin system. iosrjournals.org When combined with HSQC in an HSQC-TOCSY experiment, it is possible to trace the entire proton network of the gulose residue starting from the well-resolved H2-C2 cross-peak. researchgate.netresearchgate.netacs.org This allows for the complete assignment of all proton resonances within the gulose spin system, even in cases of severe spectral overlap in the one-dimensional proton spectrum. nih.govresearchgate.net
The strategic use of D-[2-¹³C]gulose in these advanced NMR experiments provides a robust framework for the detailed structural elucidation of gulose-containing natural products and glycoconjugates. nih.govtandfonline.com
Relaxation-Based NMR Studies for Molecular Dynamics and Ligand Interactions of Gulose
By measuring the relaxation parameters (T1, T2, and NOE) of the C2 carbon in D-[2-¹³C]gulose, researchers can characterize the local dynamics at this specific position within a larger molecule. This information is critical for understanding the flexibility of the gulose ring and how this flexibility might be altered upon binding to a protein or other biological receptor. sinica.edu.tw Changes in the relaxation parameters of the C2 carbon upon the addition of a binding partner can indicate a direct interaction at or near this position. sinica.edu.twunifi.it
Saturation Transfer Difference (STD) NMR is another powerful technique for studying ligand interactions. sinica.edu.tw While STD NMR is a proton-based experiment, the detailed structural information gained from ¹³C-labeling studies can be crucial for interpreting the STD results and accurately mapping the binding epitope of a gulose-containing ligand.
Mass Spectrometry (MS) Applications for D-[2-¹³C]gulose Metabolites and Derivatives
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of molecules in complex biological samples. The incorporation of a stable isotope like ¹³C in D-gulose provides a distinct mass signature that facilitates its detection and analysis.
Quantitative and Qualitative Analysis of Labeled Gulose Intermediates (e.g., GC-MS, LC-MS)
The use of isotopically labeled compounds is a cornerstone of metabolic research. sigmaaldrich.com D-[2-¹³C]gulose can be introduced into biological systems as a tracer to follow its metabolic fate. rsc.orgmdpi.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify the various metabolic intermediates. shimadzu.comnih.gov
In these experiments, the ¹³C label acts as a tag. Any metabolite that is synthesized from D-[2-¹³C]gulose will incorporate the ¹³C atom, resulting in a mass that is one unit higher than its unlabeled counterpart. This mass shift allows for the clear differentiation of gulose-derived metabolites from the endogenous pool of unlabeled molecules. rsc.orgacs.org
Quantitative analysis can be performed by comparing the peak intensities of the labeled and unlabeled forms of a metabolite. shimadzu.comnih.gov This allows researchers to determine the rate of incorporation of gulose into different metabolic pathways and to quantify the flux through these pathways. For example, studies using ¹³C-labeled glucose have been instrumental in measuring glucose transport and metabolism in vivo. nih.gov A similar approach with D-[2-¹³C]gulose can elucidate the specific pathways of gulose utilization in various organisms.
Table 1: Hypothetical GC-MS Data for Metabolites Derived from D-[2-¹³C]gulose
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Pathway |
| Gulose-6-phosphate | 260 | 261 | Glycolysis/Pentose (B10789219) Phosphate (B84403) Pathway |
| Fructose-6-phosphate (B1210287) | 260 | 261 | Isomerization Product |
| Sedoheptulose-7-phosphate | 290 | 291 | Pentose Phosphate Pathway |
| Pyruvate (B1213749) | 88 | 89 | Glycolysis |
This table is illustrative and shows the expected mass shift for metabolites if they are derived from a singly labeled ¹³C-gulose precursor.
Tandem MS for Fragmentation Pathway Elucidation and Structural Confirmation of Gulose Conjugates
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal structural information about the precursor. nih.gov
When analyzing D-[2-¹³C]gulose or its conjugates, the ¹³C label provides a valuable tool for deciphering fragmentation pathways. nih.govosu.edu The mass of any fragment ion containing the C2 carbon will be shifted by one mass unit. nih.gov By tracking the label through the fragmentation tree, researchers can deduce the connectivity of the molecule and confirm the location of the gulose moiety and other substituents. nih.govresearchgate.net
For example, in the analysis of a glycoconjugate containing D-[2-¹³C]gulose, if a fragment corresponding to the loss of the sugar is observed, the mass of this fragment will indicate whether the C2 carbon was retained on the aglycone or lost with the sugar. This information is critical for confirming the structure of complex natural products and their metabolites. core.ac.ukrsc.org
Mechanistic Enzymology Using D-[2-13C]gulose as a Stereochemical and Kinetic Probe
The strategic incorporation of a stable isotope, such as carbon-13, into a substrate molecule provides a powerful, non-invasive tool for probing the detailed mechanisms of enzyme-catalyzed reactions. This compound, with its isotopic label at a key position for many enzymatic transformations, serves as a sophisticated stereochemical and kinetic probe. Its use allows researchers to dissect complex reaction pathways, determine the stereospecificity of enzymatic steps, measure the impact of isotopic substitution on reaction rates, and map the intricate network of interactions within an enzyme's active site.
Determination of Enzyme Stereospecificity in Gulose Transformation Reactions
The stereochemical course of an enzymatic reaction—whether it proceeds with retention or inversion of configuration at a chiral center—is a fundamental aspect of its mechanism. Using this compound, the fate of the labeled C2 carbon can be traced from substrate to product, unequivocally establishing the stereospecificity of the transformation.
Table 1: Investigating Enzyme Stereospecificity with this compound
| Enzyme Type | Reaction Example | Information Gained from D-[2-¹³C]gulose | Deduced Stereochemical Outcome |
| Gulose Epimerase | D-Gulose ⇌ D-Idose | Position of the ¹³C label in the D-idose product. | Retention or inversion of configuration at C2. |
| Gulose Isomerase | D-Gulose ⇌ Gulose-derived ketose | Location of the ¹³C label in the ketose product. | Reveals the face of proton abstraction and addition. |
Investigation of Kinetic Isotope Effects (KIEs) in Gulose-Converting Enzymes
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring KIEs using this compound offers profound insights into the transition state of the rate-limiting step of an enzymatic reaction. acs.org Since a ¹³C atom is heavier than a ¹²C atom, the vibrational frequency of a C-H or C-C bond involving ¹³C is lower. Consequently, more energy is required to break a bond to ¹³C, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. wikipedia.org
A ¹³C KIE (k₁₂/k₁₃) greater than 1 indicates that a bond to the C2 carbon is being broken or formed in the rate-limiting step (a primary KIE). wikipedia.orgnih.gov For example, in an oxidation reaction at C2, a primary KIE would be expected. A KIE close to 1 might suggest that the bond to C2 is not significantly altered in the rate-limiting step, or it could indicate a secondary KIE, where the isotopic substitution is at a position adjacent to the reaction center. wikipedia.org These small secondary effects can still provide valuable information about changes in hybridization or the electronic environment of the C2 carbon during the transition state. acs.org The precise measurement of KIEs, often accomplished using techniques like NMR or mass spectrometry, is critical for distinguishing between proposed catalytic mechanisms. acs.orgchemrxiv.org
Table 2: Hypothetical ¹³C Kinetic Isotope Effects (KIEs) in Gulose-Converting Enzymes
| Enzyme | Proposed Rate-Limiting Step | Expected ¹³C KIE (k₁₂/k₁₃) at C2 | Mechanistic Interpretation |
| D-Gulose Dehydrogenase | Hydride transfer from C2 | > 1.02 | C-H bond cleavage at C2 is rate-limiting. |
| Gulose Isomerase (via enediol) | Proton abstraction from C1 | ~ 1.00 | Bond cleavage at C2 is not the primary rate-limiting step. |
| Gulose Aldolase | C2-C3 bond cleavage | > 1.02 | C-C bond breaking involving C2 is rate-limiting. |
Mapping Active Site-Substrate Interactions and Catalytic Mechanisms
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying molecular interactions in solution. unl.pt When this compound is used as a substrate, the ¹³C nucleus acts as a sensitive reporter on the events occurring within the enzyme's active site. nih.gov By monitoring the ¹³C NMR signal, researchers can detect changes in the chemical environment of the C2 carbon upon binding to the enzyme and throughout the catalytic cycle. oup.com
Changes in the ¹³C chemical shift of this compound upon binding can indicate specific interactions, such as hydrogen bonding or electrostatic interactions, with amino acid residues in the active site. nih.govacs.org Furthermore, the formation of transient covalent intermediates, a key feature of many enzyme mechanisms, can often be directly observed and characterized by the appearance of new ¹³C resonances with distinct chemical shifts. embopress.org Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can correlate the ¹³C label with attached protons, providing even more detailed structural information about the bound substrate's conformation. acs.orgunl.pt This data is invaluable for building a comprehensive picture of how the enzyme recognizes its substrate, positions it for catalysis, and stabilizes the high-energy transition state. nih.govbiorxiv.org
Table 3: Using ¹³C NMR to Probe Enzyme-Substrate Interactions with D-[2-¹³C]gulose
| NMR Parameter | Information Provided | Example Interpretation |
| Chemical Shift (δ) | Electronic environment of the C2 nucleus. | A downfield shift upon binding suggests deshielding, possibly due to interaction with an electrophilic group or conformational change. |
| Coupling Constants (J) | Bond angles and connectivity. | Changes in ¹³C-¹H or ¹³C-¹³C coupling constants can reveal conformational changes in the sugar ring upon binding. |
| Relaxation Rates (T₁, T₂) | Molecular motion and proximity to paramagnetic centers. | Can provide information on the dynamics of the bound substrate and its proximity to metal cofactors. |
| Transferred NOE | Spatial proximity to enzyme protons. | Helps to identify specific amino acid residues in the active site that are close to the C2 position of the bound gulose. |
Advanced Methodological Considerations and Data Analysis in D 2 13c Gulose Research
Experimental Design for D-[2-13C]gulose Tracing Studies
Effective tracing of this compound relies on meticulous experimental design, from the optimization of isotopic enrichment and delivery to the preservation of metabolites for analysis.
Optimization of Isotopic Enrichment and Infusion Strategies for in vitro and in vivo Research Models
The success of metabolic flux analysis (MFA) using this compound is highly dependent on achieving optimal isotopic enrichment in the metabolic network. The choice of tracer and its enrichment level is a critical first step. While this compound is the specified tracer, its purity and the extent of 13C incorporation are paramount. For in vitro studies, such as those with cell cultures, the concentration of this compound in the culture medium needs to be carefully determined to ensure sufficient labeling of downstream metabolites without inducing metabolic perturbations. Often, a steady-state labeling is desired, which involves culturing cells in a medium containing the labeled substrate for a duration sufficient to allow the isotopic enrichment of intracellular metabolites to reach a constant level. researchgate.net
In in vivo research models, the delivery of this compound presents additional challenges. Infusion strategies must be tailored to the specific organism and the biological question being addressed. vanderbilt.edu Continuous infusion is often preferred to maintain a stable isotopic enrichment in the plasma or tissue of interest. The infusion rate and duration must be optimized to achieve a balance between adequate labeling of target metabolic pools and the practical constraints of the experiment. For complex organisms, compartmentalization of metabolism adds another layer of complexity, and the infusion strategy must be designed to ensure the tracer reaches the specific tissues or cellular compartments under investigation. vanderbilt.edu
The selection of the specific isotopomer, in this case, this compound, is a strategic choice. The position of the 13C label at the second carbon is crucial for tracing its path through specific reaction sequences, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, as the label will be distributed to different positions in downstream metabolites depending on the active pathways. researchgate.net
Sampling and Quenching Methodologies for Metabolite Preservation and Extraction
The accurate measurement of isotopic enrichment in metabolites is critically dependent on the rapid cessation of all enzymatic activity at the point of sampling, a process known as quenching. For in vitro studies with cell cultures, this is typically achieved by rapidly aspirating the culture medium and adding a cold quenching solution, often a methanol-water mixture, to the cells. nih.gov The low temperature and the presence of the organic solvent effectively halt metabolic reactions.
For in vivo studies, obtaining tissue samples and quenching them sufficiently fast is more challenging. Techniques such as freeze-clamping, where the tissue is rapidly frozen between two metal blocks pre-cooled with liquid nitrogen, are often employed to instantaneously stop metabolism. The timing of sample collection is also a critical parameter, especially in dynamic labeling experiments where the change in isotopic enrichment over time is being monitored. vanderbilt.edu
Following quenching, the extraction of metabolites must be performed under conditions that minimize degradation and isotopic exchange. The choice of extraction solvent and method depends on the chemical properties of the target metabolites. A common approach involves a two-phase extraction using a mixture of a polar solvent (like methanol (B129727) or ethanol), a non-polar solvent (like chloroform), and water. This separates polar metabolites, such as sugar phosphates and organic acids, from lipids and other non-polar compounds. The efficiency and reproducibility of the extraction process are vital for obtaining reliable quantitative data. For instance, in a study on Floccularia luteovirens, a 70% methanol-water solution was used for ultrasonic extraction of metabolites from mycelia. nih.gov
Computational Approaches for Metabolic Flux Analysis (MFA) with this compound Data
The data generated from this compound tracing experiments, specifically the mass isotopomer distributions of various metabolites, are analyzed using computational models to estimate intracellular metabolic fluxes.
Development of Metabolic Network Models Specific to Gulose Pathways
A prerequisite for any 13C-MFA study is a well-defined metabolic network model. nih.gov This model is a stoichiometric representation of the relevant biochemical reactions in the cell. For this compound research, this model must include the known and putative pathways of gulose metabolism. While the metabolism of D-gulose is not as well-characterized as that of D-glucose, it is known to be a precursor in some metabolic pathways, including the synthesis of L-ascorbic acid in certain plants. frontiersin.orgnih.govnih.gov
The network model must encompass the central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, as these pathways are likely to be interconnected with gulose metabolism. The model should also specify the carbon atom transitions for each reaction, which is essential for predicting the flow of the 13C label from this compound to other metabolites. The development of these models often involves an iterative process of refinement based on experimental data and literature review. For example, studies on ascorbic acid synthesis have helped to delineate the L-gulose pathway, which converts GDP-L-gulose into ascorbic acid. frontiersin.orgnih.gov
Flux Calculation Algorithms and Software Platforms for 13C-MFA
Once a metabolic network model is established and the mass isotopomer distributions are measured, metabolic fluxes are calculated by fitting the model predictions to the experimental data. This is a computationally intensive task that requires specialized algorithms and software. nih.gov The core of 13C-MFA is to find the set of fluxes that minimizes the difference between the experimentally measured and the model-predicted isotopomer distributions. nih.gov
Several algorithms have been developed for flux calculation, with the most common being based on least-squares regression. nih.gov These algorithms iteratively adjust the flux values in the model to achieve the best possible fit to the data. There are two main approaches for 13C-MFA: the direct approach, which uses linear constraints, and the optimization approach, which solves a non-linear optimization problem. psu.edu
A variety of software platforms are available to facilitate 13C-MFA, including INCA, 13CFLUX2, and OpenFLUX2. nih.gov These platforms provide tools for model construction, simulation of labeling patterns, and flux estimation. They often incorporate advanced numerical methods to handle the complexity and non-linearity of the underlying mathematical problems. nih.gov
Table 1: Commonly Used Software for 13C-Metabolic Flux Analysis
| Software Platform | Key Features |
|---|---|
| INCA | Supports isotopic non-stationary MFA, dynamic modeling, and rigorous statistical analysis. nih.gov |
| 13CFLUX2 | Enables flux analysis in complex networks and supports various labeling experiments. nih.gov |
| OpenFLUX2 | An open-source platform that allows for flexible model definition and flux calculation. nih.gov |
| Metran | Utilizes the elementary metabolite unit (EMU) framework for efficient computation. nih.gov |
| FiatFLUX | A software for metabolic flux analysis from 13C-glucose experiments that can be adapted for other tracers. psu.edu |
Isotopic Enrichment Modeling and Simulation for Complex Gulose Metabolism
Before conducting a costly and time-consuming this compound tracing experiment, it is often beneficial to perform in silico modeling and simulation. This involves using the metabolic network model to predict the expected isotopic enrichment patterns in various metabolites for a given set of assumed fluxes. These simulations can help in optimizing the experimental design, for instance, by determining the most informative labeling strategy. vanderbilt.edu
For complex metabolic systems, such as those involving compartmentalization or multiple interconnected pathways, isotopic enrichment modeling becomes even more crucial. It allows researchers to test different hypotheses about the structure and regulation of gulose metabolism. For example, simulations can help to distinguish between different potential routes for gulose utilization and to identify the key enzymatic steps that control the flux through these pathways. By comparing the simulated labeling patterns with those obtained experimentally, researchers can gain deeper insights into the intricacies of gulose metabolism.
Integration of Multi-Omics Data with this compound Tracing Results
The integration of data from D-[2-¹³C]gulose tracing studies with other "omics" disciplines, such as proteomics and transcriptomics, offers a powerful strategy for a system-level comprehension of gulose biology. This approach allows researchers to move beyond the mere tracking of the ¹³C label to understanding the broader physiological and pathological consequences of gulose metabolism. While specific multi-omics studies utilizing D-[2-¹³C]gulose are not extensively documented in publicly available research, the established methodologies for other labeled sugars, like D-glucose, provide a clear framework for how such an integrated analysis would be conducted. sigmaaldrich.comisotope.com
Metabolomics and Proteomics Integration for System-Level Understanding of Gulose Biology
The combination of metabolomics, particularly stable isotope tracing with D-[2-¹³C]gulose, and proteomics provides a direct link between metabolic flux and the protein machinery responsible for it. mdpi.com By tracing the path of the ¹³C label from D-[2-¹³C]gulose through various metabolic pathways, researchers can identify and quantify the downstream metabolites. Simultaneously, proteomics can identify and quantify the enzymes involved in these transformations.
This integrated approach can elucidate how changes in gulose metabolism, perhaps induced by a specific condition or treatment, correlate with changes in the expression or post-translational modification of metabolic enzymes. mdpi.com For instance, an accumulation of a particular ¹³C-labeled metabolite derived from gulose could be correlated with the upregulation or downregulation of specific enzymes identified through proteomic analysis. This can reveal key regulatory nodes in gulose metabolic pathways. nih.gov
Table 1: Hypothetical Integrated Metabolomic and Proteomic Data Following D-[2-¹³C]gulose Tracing
| ¹³C-Labeled Metabolite | Relative Abundance (Fold Change) | Corresponding Enzyme (from Proteomics) | Enzyme Abundance (Fold Change) | Putative Pathway |
| Gulose-6-phosphate-¹³C | 1.8 | Gulokinase | 1.6 | Gulose phosphorylation |
| Fructose-6-phosphate-¹³C | 1.5 | Mannose-6-phosphate isomerase | 1.3 | Isomerization |
| Sedoheptulose-7-phosphate-¹³C | 1.2 | Transketolase | 1.1 | Pentose Phosphate Pathway |
| Pyruvate-¹³C | 0.8 | Pyruvate (B1213749) kinase | 0.7 | Glycolysis |
This table is illustrative and based on established principles of metabolic analysis, as direct experimental data for D-[2-¹³C]gulose is limited.
Transcriptomic Correlates of Altered Gulose Metabolism and Enzyme Expression
Integrating transcriptomic data with D-[2-¹³C]gulose tracing results adds another layer of understanding by revealing the genetic regulation behind observed metabolic changes. Transcriptomics measures the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular response at the mRNA level.
If D-[2-¹³C]gulose tracing reveals altered flux through a specific metabolic pathway, transcriptomic analysis can determine if the genes encoding the enzymes in that pathway are differentially expressed. For example, if the conversion of gulose to a downstream product is increased, one might expect to see increased transcription of the gene for the enzyme that catalyzes this step. mdpi.com This correlation can help to distinguish between changes in metabolic flux due to substrate availability versus those driven by transcriptional regulation. plos.org
Furthermore, transcriptomics can uncover broader regulatory networks that are affected by gulose metabolism. For instance, the metabolism of gulose might trigger signaling pathways that lead to the altered expression of genes not directly involved in its breakdown, such as those related to stress responses or cell proliferation. plos.org
Table 2: Illustrative Transcriptomic Correlates of D-[2-¹³C]gulose Metabolism
| Metabolic Observation (from ¹³C Tracing) | Associated Gene (from Transcriptomics) | Gene Expression (Fold Change) | Putative Function of Gene Product |
| Increased Gulose Uptake | SLC2A family transporter | 2.1 | Sugar transport |
| Enhanced flux to Pentose Phosphate Pathway | G6PD | 1.7 | Glucose-6-phosphate dehydrogenase |
| Reduced conversion to Pyruvate | PKM | -1.5 | Pyruvate kinase M1/M2 |
| Upregulation of sorbitol pathway | SORD | 1.9 | Sorbitol dehydrogenase |
This table is a conceptual representation to illustrate the principles of integrating metabolomic and transcriptomic data, as specific experimental data for D-[2-¹³C]gulose is not widely available.
Future Directions and Emerging Research Avenues for D 2 13c Gulose
Expansion of D-[2-13C]gulose Applications in Glycoconjugate Biosynthesis
Glycoconjugates, which include glycoproteins and glycolipids, are vital for a multitude of biological processes, from cellular recognition to immune responses. portlandpress.comresearchgate.net Their synthesis involves the complex, enzyme-mediated attachment of sugar chains (glycans) to proteins and lipids. quora.comwikipedia.org While the roles of common monosaccharides like glucose, galactose, and mannose are well-documented, the involvement of rare sugars like gulose remains largely uncharted territory. portlandpress.com this compound is a key enabling technology to delineate these unknown pathways.
The biosynthesis of glycoproteins and glycolipids occurs through the concerted action of enzymes within the endoplasmic reticulum and Golgi apparatus. quora.comwikipedia.org This process often involves the assembly of oligosaccharides on lipid carriers before their transfer to proteins. portlandpress.com A significant future direction is to use this compound as a metabolic tracer to determine if and how this rare sugar is incorporated into these complex molecules.
Researchers can introduce this compound to various cell cultures and use advanced mass spectrometry techniques to detect the ¹³C label within the glycan portions of isolated glycoproteins and glycolipids. This approach would provide direct evidence of gulose's participation in glycoconjugate assembly. Furthermore, by analyzing the structure of these newly identified gulose-containing glycans, scientists can begin to identify the specific glycosyltransferases and other enzymes responsible for recognizing gulose and catalyzing its attachment. This line of inquiry could reveal novel biosynthetic pathways and expand our understanding of the enzymatic machinery involved in glycosylation.
Glycans are essential biomolecules that exist as simple monosaccharides or as more complex oligosaccharides and polysaccharides attached to proteins and lipids. portlandpress.com Although gulose is rare, it has been identified in organisms across all three domains of life, suggesting it may have specialized biological functions. Its unique stereochemistry, being a C-3 epimer of D-galactose, means it can form distinct three-dimensional structures when incorporated into glycans, potentially leading to novel biological activities.
Future research utilizing this compound will focus on the discovery and characterization of these unknown glycan structures. By tracing the metabolic fate of the ¹³C label, researchers can isolate and structurally elucidate novel glycans that incorporate gulose. Subsequent studies can then investigate the function of these gulose-containing glycoconjugates, exploring their roles in cell-cell interactions, protein transport, and immune defense. quora.com This research could fundamentally broaden the known repertoire of functional glycans and deepen our understanding of the "glycocode" that governs many biological processes.
Table 1: Potential Research Focus for this compound in Glycobiology
| Research Area | Key Questions | Role of this compound |
|---|---|---|
| Glycoprotein Assembly | Is gulose incorporated into N-linked or O-linked glycoproteins? What enzymes (e.g., glycosyltransferases) recognize gulose as a substrate? | Serves as a metabolic tracer to track incorporation into protein-bound glycans. portlandpress.com |
| Glycolipid Synthesis | Can cells utilize gulose to synthesize glycolipids? What is the structure of gulose-containing glycolipids? | Enables detection and structural analysis of novel glycolipids containing the ¹³C label. |
| Novel Glycan Discovery | Do organisms that contain gulose produce unique glycan structures not seen with common sugars? | Facilitates the identification and isolation of previously uncharacterized glycans for structural and functional analysis. portlandpress.com |
| Functional Glycobiology | What are the biological roles of gulose-containing glycans (e.g., in cell signaling, adhesion, or pathogen recognition)? | Once novel glycans are identified, their functions can be probed to understand the biological significance of gulose. researchgate.netquora.com |
Development of Advanced Analytical Techniques for this compound Detection and Quantification
To fully exploit the potential of this compound as a research tool, parallel advancements in analytical methodologies are required. The development of sensitive and high-throughput techniques is crucial for detecting the ¹³C label in complex biological samples and for characterizing the enzymes that interact with gulose.
High-throughput screening (HTS) is a powerful method for rapidly testing large numbers of compounds or enzymes. mdpi.com Droplet-based microfluidics, for instance, allows for the screening of millions of enzyme variants by encapsulating individual cells in tiny droplets and measuring activity via fluorescence. mdpi.comresearchgate.net An emerging research avenue is the development of bespoke HTS platforms to discover and characterize the specific enzymes and transport proteins that process gulose.
Such a system could be designed to screen vast genetic libraries for enzymes (e.g., kinases, isomerases, glycosyltransferases) or transporters that recognize gulose. For example, an assay could be engineered where the enzymatic modification of a this compound-derived substrate by a candidate enzyme leads to the release of a fluorescent reporter. This would enable the rapid identification of active enzymes from a large pool of variants. mdpi.comresearchgate.net Identifying these proteins is a critical step in mapping the complete metabolic network for gulose and understanding its biological regulation.
Metabolic heterogeneity within a population of cells is a key factor in biology and disease, but this can be obscured by traditional bulk analysis methods. nih.govbiorxiv.org Recently developed techniques, such as 13C-SpaceM, combine imaging mass spectrometry with microscopy to enable spatial isotope tracing at the single-cell level. nih.govnih.govbruker.com This method has been successfully used with ¹³C-labeled glucose to reveal cell-to-cell variations in metabolic activity. biorxiv.orgnih.gov
A significant future direction is to apply these single-cell tracing methodologies using this compound. This would allow researchers to visualize the uptake and metabolic processing of gulose in individual cells within a heterogeneous population. Such studies could reveal whether certain cell types have a higher capacity for gulose metabolism, identify metabolic reprogramming in response to environmental cues, and provide unprecedented insights into the dynamics of rare sugar utilization at the most fundamental level.
Table 2: Comparison of Analytical Methodologies for Gulose Research
| Technique | Traditional Approach | Emerging Advanced Approach | Advantage of Advanced Approach |
|---|---|---|---|
| Enzyme Discovery | Individual enzyme assays, purification, and characterization. | Droplet-based microfluidic HTS. mdpi.comresearchgate.net | Massively increased throughput (10⁶–10¹⁰ variants); enables screening of large genetic libraries. mdpi.com |
| Metabolic Analysis | Bulk analysis of cell populations using mass spectrometry or NMR. | Single-cell spatial isotope tracing (e.g., 13C-SpaceM). nih.govbruker.com | Reveals cell-to-cell metabolic heterogeneity; provides spatial context to metabolic activity. biorxiv.orgnih.gov |
| Quantification | GC-MS or HPLC analysis of labeled metabolites. nih.govnih.gov | ICP-MS for ¹³C detection. biorxiv.org | High sensitivity and stable signal independent of sample composition; allows for multi-isotope detection. biorxiv.org |
This compound in the Study of Rare Sugar Metabolism and its Biological Significance
Rare sugars have garnered increasing attention for their potential health benefits and applications as low-calorie sweeteners. nih.govmdpi.com However, our understanding of how these sugars are metabolized and the full extent of their biological effects is still in its infancy. Gulose is one of the rarest naturally occurring monosaccharides, and its biological significance remains largely unknown compared to ubiquitous sugars like glucose. biologyonline.com
The use of this compound is central to elucidating the metabolic pathways of this rare sugar. Stable-isotope tracing is a well-established method for mapping metabolic networks. pnas.org By administering this compound to cellular or animal models, researchers can track the journey of the ¹³C atom as it is incorporated into various downstream metabolites. This allows for the unambiguous identification of metabolic products and the pathways that produce them. pnas.org Such studies could reveal whether gulose enters glycolysis or the pentose (B10789219) phosphate (B84403) pathway, or if it is processed by a unique set of enzymatic reactions. Uncovering these fundamental metabolic details is the first step toward understanding the broader biological significance of gulose and other rare sugars in health and disease.
Bioengineering and Synthetic Biology Applications for Gulose Production and Derivatization
The production of rare sugars like D-gulose, and specifically its isotopically labeled form this compound, presents significant challenges for traditional chemical synthesis due to low yields and the need for complex protection and deprotection steps. nih.govresearchgate.net Consequently, bioengineering and synthetic biology have emerged as promising alternatives, offering more sustainable and efficient routes for production and derivatization. nih.govnih.gov These approaches leverage the specificity of enzymes and the metabolic networks of microorganisms to create tailored biocatalysts and cell factories. ai4science.ioresearchgate.net
The core of these biological strategies lies in the utilization of engineered enzymes and microbial strains to convert abundant and inexpensive starting materials, such as D-glucose or D-fructose, into the desired rare sugar. ai4science.ionih.gov For the production of this compound, this would involve using a specifically labeled precursor, like ¹³C-labeled glucose, and directing its conversion through engineered metabolic pathways. frontiersin.orgnih.gov
One of the primary bioengineering strategies for D-gulose production is through enzymatic isomerization. A notable example involves the use of L-rhamnose isomerase. Research has demonstrated a method for synthesizing D-gulose from D-sorbose using an immobilized L-rhamnose isomerase from Pseudomonas sp.. beilstein-journals.org In this process, D-sorbose is converted to D-gulose, achieving a yield of approximately 10% at equilibrium. beilstein-journals.org This enzymatic approach is advantageous due to its high specificity, which minimizes the formation of byproducts.
Synthetic biology takes this a step further by engineering entire metabolic pathways within host microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org This involves the introduction of heterologous genes encoding necessary enzymes and the deletion or modification of competing pathways to channel the metabolic flux towards the target molecule. mdpi.comfrontiersin.org For instance, a pathway could be designed in E. coli starting from a labeled glucose variant. By introducing genes for enzymes like isomerases, the carbon skeleton of the labeled glucose can be rearranged to form D-gulose, carrying the isotopic label at the desired position. mdpi.com The development of such microbial cell factories is a key focus of synthetic biology for producing valuable chemicals. nih.gov
Furthermore, the derivatization of gulose can be achieved using similar bioengineering principles. For example, glycosyltransferases can be used to attach a gulose moiety to other molecules, creating novel glycoconjugates. The production of the necessary sugar nucleotide, UDP-gulose, would be a critical step. Drawing parallels from the synthesis of UDP-glucose, a pathway could be engineered where D-gulose is first phosphorylated by a kinase and then converted to UDP-gulose by a pyrophosphorylase. mdpi.comresearchgate.net
The table below summarizes key enzymatic reactions that are relevant to the bioengineered production of D-gulose.
| Enzyme | Enzyme Commission (EC) Number | Source Organism | Reaction | Relevance to D-Gulose Production |
|---|---|---|---|---|
| L-Rhamnose Isomerase | 5.3.1.14 | Pseudomonas sp. | D-Sorbose ⇌ D-Gulose | Direct enzymatic conversion to D-gulose from a ketose precursor. beilstein-journals.org |
| D-xylose Isomerase | 5.3.1.5 | Candida utilis | L-fructose ⇌ L-glucose | Demonstrates the potential for isomerases to interconvert hexoses, a principle applicable to gulose synthesis pathways. beilstein-journals.org |
| Galactose Oxidase | 1.1.3.9 | - | D-sorbitol → L-glucose | Illustrates the use of oxidases in sugar synthesis, which could be adapted for gulose pathways. beilstein-journals.org |
Future research in this area will likely focus on the discovery and engineering of novel enzymes with higher efficiency and stability for D-gulose production. Additionally, the optimization of microbial strains through advanced synthetic biology tools, such as CRISPR-Cas9 for genome editing and biosensors for high-throughput screening, will be crucial for developing economically viable processes for the production of this compound and its derivatives.
Q & A
Q. How can researchers optimize graphical representation of 13C-labeling data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
